molecular formula C19H16ClFN4OS B2466393 1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111236-82-8

1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2466393
CAS RN: 1111236-82-8
M. Wt: 402.87
InChI Key:
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazolinone ring, a thioether group, and a chlorobenzyl group. These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of such compounds is often determined using spectroscopic methods and confirmed by X-ray diffraction analysis . Density Functional Theory (DFT) can also be used to calculate the optimal structure .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Similar compounds have shown a wide range of biological activities, such as anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal activities .

Future Directions

Future research could involve synthesizing and testing similar compounds to explore their potential biological activities. This could lead to the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-7-fluoro-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4OS/c1-2-9-24-17(26)15-10-14(21)7-8-16(15)25-18(24)22-23-19(25)27-11-12-3-5-13(20)6-4-12/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWMAMIMMUFDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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